molecular formula C14H12BrNO3 B268298 N-[2-(allyloxy)phenyl]-5-bromo-2-furamide

N-[2-(allyloxy)phenyl]-5-bromo-2-furamide

Cat. No. B268298
M. Wt: 322.15 g/mol
InChI Key: OXINOOKLXOQBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allyloxy)phenyl]-5-bromo-2-furamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ABF and is a selective antagonist of the TRPV1 ion channel. The TRPV1 ion channel is involved in the sensation of pain, temperature, and other sensory stimuli. ABF has been shown to have potential applications in the study of pain and other sensory processes.

Mechanism of Action

The mechanism of action of ABF involves its interaction with the TRPV1 ion channel. ABF binds to the TRPV1 channel, blocking its activity and preventing the sensation of pain and temperature. This mechanism of action has been studied extensively and has shown potential for the development of new pain medications.
Biochemical and Physiological Effects
ABF has been shown to have a number of biochemical and physiological effects. In addition to its role in blocking the TRPV1 ion channel, ABF has been shown to have anti-inflammatory effects. ABF has also been shown to have potential applications in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

ABF has a number of advantages and limitations for lab experiments. One of the main advantages is its selectivity for the TRPV1 ion channel, which allows for the study of pain and other sensory processes. However, ABF has limitations in terms of its solubility and stability, which can impact its effectiveness in lab experiments.

Future Directions

There are a number of future directions for the study of ABF. One potential area of research is the development of new pain medications based on the mechanism of action of ABF. Another area of research is the study of the anti-inflammatory effects of ABF and its potential applications in the treatment of inflammatory diseases. Additionally, the role of ABF in cancer treatment is an area of research that warrants further investigation.

Synthesis Methods

The synthesis of ABF involves a series of chemical reactions starting with the reaction of 2-allylphenol with 5-bromofuran-2-carboxylic acid. The resulting product is then further reacted with thionyl chloride to form the final ABF product. The synthesis of ABF has been optimized to produce high yields and purity.

Scientific Research Applications

ABF has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the study of pain and other sensory processes. ABF has been shown to be a selective antagonist of the TRPV1 ion channel, which is involved in the sensation of pain and temperature. ABF has been used to study the role of TRPV1 in pain and other sensory processes, and has shown potential for the development of new pain medications.

properties

Product Name

N-[2-(allyloxy)phenyl]-5-bromo-2-furamide

Molecular Formula

C14H12BrNO3

Molecular Weight

322.15 g/mol

IUPAC Name

5-bromo-N-(2-prop-2-enoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C14H12BrNO3/c1-2-9-18-11-6-4-3-5-10(11)16-14(17)12-7-8-13(15)19-12/h2-8H,1,9H2,(H,16,17)

InChI Key

OXINOOKLXOQBGO-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br

Canonical SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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